Thz2
Thz2
THZ2 is a Cdk7 inhibitor (IC50 = 13.9 nM) and a derivative of THZ1.1 It is selective for Cdk7 over Cdk1, -2, -5, -8, and -9 (IC50s = 96.9, 222, 134, 6,830, and 194 nM, respectively). THZ2 (0.001-1 nM) reduces proliferation of BT-549, HCC70, and MDA-MB-468 triple-negative breast cancer (TNBC) cells. In vivo, THZ2 (10 mg/kg) reduces tumor volume in an MDA-MB-231 mouse xenograft model. It also reduces tumor weight and volume, as well as the number of lung metastases, in an SJSA-1 osteosarcoma orthotopic mouse xenograft model.
THZ2, an analog of THZ1, with the potential to treat Triple-negative breast cancer (TNBC), it is a potent and selective CDK7 inhibitor which overcomes the instability of THZ1 in vivo. IC50: CDK7= 13.9 nM; TNBC cells= 10 nM
THZ2, an analog of THZ1, with the potential to treat Triple-negative breast cancer (TNBC), it is a potent and selective CDK7 inhibitor which overcomes the instability of THZ1 in vivo. IC50: CDK7= 13.9 nM; TNBC cells= 10 nM
Brand Name:
Vulcanchem
CAS No.:
1604810-84-5
VCID:
VC0545317
InChI:
InChI=1S/C31H28ClN7O2/c1-39(2)15-7-14-28(40)35-21-9-5-8-20(16-21)30(41)36-22-10-6-11-23(17-22)37-31-34-19-26(32)29(38-31)25-18-33-27-13-4-3-12-24(25)27/h3-14,16-19,33H,15H2,1-2H3,(H,35,40)(H,36,41)(H,34,37,38)/b14-7+
SMILES:
CN(C)CC=CC(=O)NC1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2)NC3=NC=C(C(=N3)C4=CNC5=CC=CC=C54)Cl
Molecular Formula:
C31H28ClN7O2
Molecular Weight:
566.1 g/mol
Thz2
CAS No.: 1604810-84-5
Cat. No.: VC0545317
Molecular Formula: C31H28ClN7O2
Molecular Weight: 566.1 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | THZ2 is a Cdk7 inhibitor (IC50 = 13.9 nM) and a derivative of THZ1.1 It is selective for Cdk7 over Cdk1, -2, -5, -8, and -9 (IC50s = 96.9, 222, 134, 6,830, and 194 nM, respectively). THZ2 (0.001-1 nM) reduces proliferation of BT-549, HCC70, and MDA-MB-468 triple-negative breast cancer (TNBC) cells. In vivo, THZ2 (10 mg/kg) reduces tumor volume in an MDA-MB-231 mouse xenograft model. It also reduces tumor weight and volume, as well as the number of lung metastases, in an SJSA-1 osteosarcoma orthotopic mouse xenograft model. THZ2, an analog of THZ1, with the potential to treat Triple-negative breast cancer (TNBC), it is a potent and selective CDK7 inhibitor which overcomes the instability of THZ1 in vivo. IC50: CDK7= 13.9 nM; TNBC cells= 10 nM |
|---|---|
| CAS No. | 1604810-84-5 |
| Molecular Formula | C31H28ClN7O2 |
| Molecular Weight | 566.1 g/mol |
| IUPAC Name | N-[3-[[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino]phenyl]-3-[[(E)-4-(dimethylamino)but-2-enoyl]amino]benzamide |
| Standard InChI | InChI=1S/C31H28ClN7O2/c1-39(2)15-7-14-28(40)35-21-9-5-8-20(16-21)30(41)36-22-10-6-11-23(17-22)37-31-34-19-26(32)29(38-31)25-18-33-27-13-4-3-12-24(25)27/h3-14,16-19,33H,15H2,1-2H3,(H,35,40)(H,36,41)(H,34,37,38)/b14-7+ |
| Standard InChI Key | FONRCZUZCHXWBD-VGOFMYFVSA-N |
| Isomeric SMILES | CN(C)C/C=C/C(=O)NC1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2)NC3=NC=C(C(=N3)C4=CNC5=CC=CC=C54)Cl |
| SMILES | CN(C)CC=CC(=O)NC1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2)NC3=NC=C(C(=N3)C4=CNC5=CC=CC=C54)Cl |
| Canonical SMILES | CN(C)CC=CC(=O)NC1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2)NC3=NC=C(C(=N3)C4=CNC5=CC=CC=C54)Cl |
| Appearance | Solid powder |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator